Phenyl 3-amino-4-(phenylamino)benzoate
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Overview
Description
Phenyl 3-amino-4-(phenylamino)benzoate is an organic compound with the molecular formula C19H16N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a phenyl group, and the aromatic ring is substituted with amino and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-amino-4-(phenylamino)benzoate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxyl group of the resulting amino-substituted benzoic acid is esterified with phenol in the presence of a dehydrating agent like sulfuric acid to form the ester linkage.
Amination: Finally, the amino group is further substituted with a phenylamino group through a nucleophilic substitution reaction using aniline.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to enhance the efficiency of esterification and amination reactions.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-amino-4-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Phenyl 3-amino-4-(phenylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Phenyl 3-amino-4-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenylamino groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but lacks the ester and phenylamino groups.
Phenyl 4-aminobenzoate: Similar ester structure but with an amino group at a different position.
N-phenyl anthranilic acid: Contains a phenylamino group but lacks the ester linkage.
Uniqueness
Phenyl 3-amino-4-(phenylamino)benzoate is unique due to the presence of both amino and phenylamino groups on the aromatic ring, as well as the ester linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
phenyl 3-amino-4-anilinobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2 |
InChI Key |
ABQXNTBDPXISJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N |
Origin of Product |
United States |
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